molecular formula C15H12O B13607930 1-Phenoxy-4-(2-propyn-1-yl)benzene CAS No. 70090-70-9

1-Phenoxy-4-(2-propyn-1-yl)benzene

Cat. No.: B13607930
CAS No.: 70090-70-9
M. Wt: 208.25 g/mol
InChI Key: QKFHORAILCYMBG-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by a phenoxy group attached to a benzene ring, which is further substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenoxy-4-(prop-2-yn-1-yl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .

Industrial Production Methods: While specific industrial production methods for 1-phenoxy-4-(prop-2-yn-1-yl)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron (Fe) as a catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products:

    Substitution Products: Depending on the electrophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones can be obtained from the oxidation of the prop-2-yn-1-yl group.

    Reduction Products: Alkanes or alkenes can be formed from the reduction of the prop-2-yn-1-yl group.

Scientific Research Applications

1-Phenoxy-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenoxy-4-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as urease, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Uniqueness: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

70090-70-9

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-phenoxy-4-prop-2-ynylbenzene

InChI

InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2

InChI Key

QKFHORAILCYMBG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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